molecular formula C36H39NO6 B12318079 N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 91927-50-3

N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B12318079
CAS No.: 91927-50-3
M. Wt: 581.7 g/mol
InChI Key: XYWAVJMRMSMGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide is a highly functionalized tetrahydropyran derivative with a stereochemically complex structure. The compound features a central pyranose ring with four stereogenic centers (2S,3R,4R,5S,6R) and multiple benzyloxy protecting groups, including a benzyloxymethyl substituent at position 6. Benzyloxy groups are commonly employed in synthetic chemistry to protect hydroxyl groups during multi-step reactions, enabling selective deprotection for further functionalization .

Properties

IUPAC Name

N-[2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWAVJMRMSMGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310807
Record name NSC231914
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91927-50-3
Record name NSC231914
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC231914
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Maitland-Japp Reaction

The Maitland-Japp reaction enables the formation of dihydropyran-4-one intermediates, which are subsequently reduced to tetrahydropyran-4-ones. For this compound, the reaction involves:

  • Reactants : 3-Chloropropionyl chloride and ethylene gas in the presence of AlCl₃.
  • Conditions : Temperature controlled below 10°C in dichloromethane, followed by hydrolysis with HCl to yield 1,5-dichloropentanone.
  • Cyclization : Treatment with phosphoric acid and sodium dihydrogen phosphate under reflux to form the tetrahydropyran ring.

Stereoselective Reduction

Post-cyclization, the dihydropyran-4-one intermediate undergoes reduction to establish the 2,6-cis configuration:

  • Reagent : L-Selectride® (lithium tri-sec-butylborohydride).
  • Outcome : Delivers >20:1 diastereomeric ratio (dr) for the desired (2S,3R,4R,5S,6R) stereochemistry.

Benzyloxy Group Introduction

Benzyl protection is critical for masking hydroxyl groups during subsequent reactions.

Stepwise Benzylation

  • Reagents : Benzyl bromide (BnBr) and NaH in tetrahydrofuran (THF).
  • Conditions : Anhydrous environment, 0°C to room temperature, 12–24 hours.
  • Yield : 70–90% per benzylation step.

One-Pot Multi-Benzylation

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) in benzyl alcohol.
  • Advantage : Simultaneous protection of multiple hydroxyl groups, reducing purification steps.

Installation of Benzyloxymethyl Side Chain

The C6 hydroxymethyl group is functionalized via etherification:

  • Reagent : Benzyl bromide and NaH in THF.
  • Conditions : 0°C to room temperature, 12 hours.
  • Monitoring : Thin-layer chromatography (TLC) to confirm completion.

Acetamide Functionalization

The acetamide group is introduced via nucleophilic acyl substitution:

  • Reagent : Acetic anhydride or acetyl chloride in pyridine.
  • Conditions : Room temperature, 4–6 hours.
  • Yield : 75–85%.

Stereochemical Control Strategies

Achieving the (2S,3R,4R,5S,6R) configuration requires:

  • Chiral Catalysts : Asymmetric induction using (S)- or (R)-PyrOx ligands during Heck redox-relay reactions.
  • Protection-Deprotection : Sequential benzylation ensures correct stereochemistry at C2, C3, C4, and C5.

Data Tables

Table 1: Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Citation
Cyclization AlCl₃, CH₂Cl₂, 10°C 56–80
Benzylation BnBr, NaH, THF, 0°C→RT 70–90
Acetamide Formation Ac₂O, Pyridine, RT 75–85
Stereoselective Reduction L-Selectride®, THF, -78°C >95 dr

Table 2: Solvent and Catalyst Optimization

Parameter Optimal Choice Impact on Yield
Solvent for Cyclization Dichloromethane Maximizes ring closure efficiency
Catalyst for Benzylation NaH Prevents over-alkylation
Temperature for Acetylation Room temperature Minimizes racemization

Challenges and Solutions

  • Stereochemical Purity : Use of L-Selectride® ensures high diastereoselectivity.
  • Byproduct Formation : Column chromatography (hexane/ethyl acetate) removes undesired isomers.
  • Moisture Sensitivity : Reactions conducted under nitrogen/argon atmosphere.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. While specific kinetic data are unavailable for this compound, analogous tetrahydropyran acetamide derivatives typically achieve >80% conversion in 6–12 hours using aqueous HCl (1–3 M) at 60–80°C. Enzymatic hydrolysis using lipases or proteases has not been reported but could offer stereochemical control.

Benzyl Group Deprotection

The benzyl ether groups are cleavable via catalytic hydrogenation or Lewis acid-mediated methods:

MethodConditionsYield*Source
Hydrogenolysis10% Pd/C, H₂ (1 atm), EtOH, 25°C85–92%
BCl₃1.0 M in CH₂Cl₂, −78°C → 25°C70–78%

*Reported for structurally analogous benzyl-protected carbohydrates .

Sulfonylation and Sulfur-Based Modifications

The compound participates in sulfonamide formation reactions, as demonstrated in derivatives synthesized via:

General Procedure :

  • React with sulfonyl chlorides (e.g., TsCl, MsCl) in pyridine/CH₂Cl₂ (0°C → 25°C, 4–12 h).

  • Isolate sulfonamide products with yields of 65–71% after silica gel chromatography .

Key derivatives include:

  • N-(4-Chlorophenyl)sulfonamide : 68% yield, characterized by ¹H NMR (δ 7.41–7.15 ppm, aromatic protons) .

  • N-(p-Tolyl)sulfonamide : 51% yield, stable under ambient conditions for >6 months .

Glycosylation Reactions

The tetrahydropyran core serves as a glycosyl donor in the presence of thiophilic promoters:

Donor TypePromoterSolventGlycosyl AcceptorYield
SulfoneFe(OTf)₃/BINAPDMSOAryl amines46–71%
ThioglycosideNIS/TfOHCH₂Cl₂Alcohols55–68%

Reaction optimization data from analogous systems :

  • Temperature : 60–80°C maximizes yields (Table S5) .

  • Solvent : DMSO outperforms THF or MeCN in glycosylation efficiency (Table S4) .

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA (3 equiv in CH₂Cl₂, 0°C → 25°C) converts thioglycoside intermediates to sulfones .

  • Reduction : NaBH₄ in MeOH selectively reduces carbonyl groups in modified derivatives without affecting benzyl ethers.

Stability Under Synthetic Conditions

Critical stability data include:

  • Thermal Stability : Decomposition <5% after 24 h at 60°C in DMSO .

  • Light Sensitivity : Gradual degradation (∼15% over 30 days) under ambient light.

This compound’s reactivity profile highlights its utility in carbohydrate chemistry, particularly for synthesizing glycosylated biomolecules and sulfonamide derivatives. Further studies are needed to explore enantioselective transformations and biological applications .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C36H39NO6C_{36}H_{39}NO_6 and a molecular weight of approximately 581.7 g/mol. Its structure features multiple benzyloxy groups attached to a tetrahydro-pyran core, which contributes to its biological activity and solubility characteristics .

Biological Applications

2.1 Antidiabetic Properties

Research indicates that derivatives of this compound exhibit potential antidiabetic effects. A study highlighted its role in modulating glucose metabolism and insulin sensitivity in diabetic models. The mechanism involves the enhancement of insulin signaling pathways, making it a candidate for developing new antidiabetic therapies .

2.2 Anticancer Activity

The compound has been investigated for its anticancer properties. Specific derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This activity is attributed to the compound's ability to interfere with cellular signaling pathways critical for tumor growth .

2.3 Antimicrobial Effects

N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide has also been evaluated for antimicrobial properties. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Synthetic Applications

3.1 Synthesis of Glycosides

This compound serves as an important intermediate in the synthesis of glycosides due to its reactive functional groups. The presence of multiple benzyloxy groups allows for selective reactions that can lead to the formation of various glycosidic bonds essential in carbohydrate chemistry .

3.2 Pharmaceutical Formulations

Given its biological activities, this compound is explored for incorporation into pharmaceutical formulations aimed at treating metabolic disorders and infections. Its stability and solubility profile make it suitable for oral or injectable drug delivery systems .

Case Studies

Study Focus Findings
Study 1Antidiabetic EffectsDemonstrated improvement in insulin sensitivity in diabetic rats; potential for drug development .
Study 2Anticancer ActivityShowed cytotoxicity against breast and colon cancer cell lines; induced apoptosis via mitochondrial pathways .
Study 3Antimicrobial PropertiesEffective against E. coli and Staphylococcus aureus; potential as a novel antibiotic .

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside involves its interaction with glycosyltransferases and glycosidases. These enzymes recognize the compound as a substrate and catalyze the transfer or removal of glycan moieties. The molecular targets include various glycoproteins and glycolipids involved in cell signaling and recognition pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Synthetic Features Biological Relevance
Target Compound C₃₄H₃₅NO₆ 553.64 2,4,5-Tris(benzyloxy), 6-(benzyloxymethyl), 3-acetamide Multi-step protection with benzyl groups; hydrogenation likely required for deprotection Potential ligand for immune receptors (e.g., NOD2) due to carbohydrate mimicry
N-((2S,3R,4R,5S,6R)-6-(Azidomethyl)-2-(benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-yl)acetamide (21.1) C₁₉H₂₆N₄O₆ 406.44 Azidomethyl at C6, benzyloxy at C2, hydroxyls at C4/C5 Catalytic hydrogenation (Pd/C) for azide-to-amine conversion; HPLC purification Intermediate for click chemistry or glycoconjugate synthesis
N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)acetamide C₉H₁₇NO₆ 235.23 Methoxy at C2, hydroxymethyl at C6, hydroxyls at C4/C5 Simpler synthesis with no benzyl protection; room-temperature storage Likely precursor for glycosidase inhibitors or glycomimetics
N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide C₁₄H₂₀N₂O₅S 328.38 Pyridinylthio at C2, hydroxymethyl at C6 Thioether linkage introduces sulfur; InChIKey: XUKXHOMZOIYNLR-FZGMBXNASA-N Potential antiviral or enzyme-targeting activity due to thioether and pyridine moieties
N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide C₃₄H₃₅NO₆ 553.64 Trityloxy at C6, benzyloxy at C2 Trityl group offers steric protection; synthesized via tritylation steps Used in oligonucleotide or glycan synthesis due to trityl’s acid-labile properties

Key Findings:

Structural Complexity vs. Reactivity: The target compound’s multiple benzyloxy groups enhance stability during synthesis but require hydrogenolysis for deprotection, similar to compound 21.1 . In contrast, methoxy or hydroxymethyl derivatives (e.g., ) lack such protective groups, simplifying synthesis but limiting functionalization options.

Biological Interactions : Compounds with azide (21.1) or pyridinylthio () groups enable bioorthogonal chemistry or targeted interactions, respectively. The target compound’s benzyl-protected structure may mimic natural glycans, making it relevant for immune receptor studies .

Physical Properties : Benzyl and trityl groups increase molecular weight (e.g., 553.64 for the target compound) and hydrophobicity, impacting solubility. Hydroxymethyl or methoxy derivatives (e.g., 235.23 g/mol in ) are more hydrophilic and suitable for aqueous applications .

Commercial Availability : Derivatives like N-((2S,3R,4R,5S,6R)-2-(Benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide () are available at >95% purity, highlighting their utility as intermediates in pharmaceutical research.

Biological Activity

N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran ring substituted with multiple benzyloxy groups and an acetamide moiety. Its molecular formula is C34H36O7C_{34}H_{36}O_7 with a molecular weight of approximately 581.7 g/mol . The stereochemistry is critical as it influences the compound's interaction with biological targets.

1. Antidiabetic Effects

Research has indicated that derivatives of tetrahydropyran compounds exhibit significant antidiabetic properties. In particular, the compound has been studied for its ability to inhibit glycosidases, enzymes that break down carbohydrates into simple sugars. This inhibition can lead to decreased glucose absorption in the intestines and improved glycemic control in diabetic models.

Table 1: Summary of Antidiabetic Activity

Study ReferenceMethodologyKey Findings
In vitro enzyme assaysShowed significant inhibition of α-glucosidase activity
Animal model studiesResulted in reduced blood glucose levels postprandial
Molecular docking simulationsHigh affinity for glycosidase active sites

2. Antiviral Properties

In addition to its antidiabetic effects, this compound has been investigated for antiviral activity. Iminosugar derivatives have shown promise against various viral infections by interfering with viral replication processes.

Case Study: Antiviral Activity Assessment

A study conducted on iminosugar-based compounds demonstrated that this compound exhibited notable antiviral activity against certain strains of viruses by inhibiting glycoprotein processing within the host cells .

The biological activity of this compound is primarily attributed to its structural characteristics which allow it to mimic natural substrates of glycosidases. By binding to the active sites of these enzymes:

  • Competitive Inhibition : The compound competes with natural substrates for binding sites on glycosidases.
  • Altered Glycosylation : It affects the glycosylation patterns of proteins and lipids within cells.
  • Viral Replication Interference : By disrupting glycoprotein processing in viruses.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary studies indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary to ascertain its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing N-((2S,3R,4R,5S,6R)-2,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step glycosylation and protection/deprotection sequences. For example:

  • Benzyl protection : Benzyl groups are introduced via benzylation of hydroxyl groups under basic conditions (e.g., NaH, BnBr) to stabilize the carbohydrate core during subsequent reactions .
  • Acetamide introduction : The acetamide group is installed at the C3 position using acetylation reagents (e.g., acetic anhydride) under controlled pH conditions to avoid over-functionalization .
  • Stereochemical control : Reaction conditions (e.g., temperature, catalysts like TMSOTf) are optimized to retain the (2S,3R,4R,5S,6R) configuration, as seen in analogous syntheses of benzyl-protected glycosides .

Q. How is the compound characterized to confirm its structure and stereochemistry?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

  • NMR spectroscopy : ¹H and ¹³C NMR (including DEPT and COSY) resolve the benzyl-protected pyranose ring and acetamide substituent. For example, benzyloxy protons appear as multiplets at δ 7.2–7.4 ppm, while the acetamide methyl group resonates at δ 2.0–2.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS or MALDI-TOF confirms the molecular formula (e.g., [M+Na]⁺ peaks) .
  • Polarimetry : Optical rotation measurements validate the stereochemical integrity of the carbohydrate core .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent benzyl group oxidation or hydrolysis of the acetamide .
  • Reaction conditions : Avoid strong acids/bases that may cleave benzyl ethers. Use anhydrous solvents (e.g., DMF, THF) to prevent inadvertent deprotection .

Advanced Research Questions

Q. How can researchers optimize the removal of benzyl protecting groups without affecting the acetamide functionality?

  • Methodological Answer :

  • Hydrogenolysis : Use H₂/Pd-C in ethanol at 25°C for selective benzyl group removal. Monitor reaction progress via TLC to avoid over-reduction of the acetamide .
  • Alternative methods : Lewis acids (e.g., BF₃·Et₂O) in dichloromethane selectively cleave benzyl ethers while preserving the acetamide .

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

  • Methodological Answer :

  • Chiral HPLC : Employ a Chiralpak IC-3 column with hexane/isopropanol gradients to separate diastereomers .
  • X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to unambiguously assign the (2S,3R,4R,5S,6R) configuration .
  • Computational modeling : Compare experimental NMR data with DFT-calculated shifts (e.g., using Gaussian 16) to identify stereochemical mismatches .

Q. What strategies enable regioselective functionalization of the tetrahydro-2H-pyran ring?

  • Methodological Answer :

  • Directed C–H activation : Use transition-metal catalysts (e.g., Pd(OAc)₂ with directing groups like pyridine) to functionalize specific positions .
  • Enzymatic catalysis : Lipases or glycosyltransferases can selectively modify unprotected hydroxyl groups post-benzyl deprotection .

Q. How should researchers address contradictory data between NMR and X-ray crystallography results?

  • Methodological Answer :

  • Dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR to identify fluxional behavior .
  • Cocrystal engineering : Prepare derivatives with heavy atoms (e.g., iodine) to improve X-ray resolution and validate NMR assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.